![molecular formula C11H14INZn B6333747 2-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran CAS No. 1142273-97-9](/img/structure/B6333747.png)
2-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran” is a chemical compound with a molecular weight of 352.53 . It is commonly used in various chemical reactions .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14N.HI.Zn/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h2-3,6-7H,4-5,8-10H2;1H;/q;;+1/p-1 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a concentration of 0.5 M in tetrahydrofuran . The density of the solution is 0.966 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Heterocycles
2-[(1-Pyrrolidino)methyl]phenylzinc iodide: is instrumental in synthesizing pyrrolone and pyrrolidinone derivatives . These compounds are crucial in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant properties . The versatility of this reagent allows for the creation of diverse bioactive molecules that can be further developed into novel pharmaceuticals.
Drug Discovery and Development
The pyrrolidine ring, present in MFCD07698721 , is a common scaffold in drug discovery . It’s used to synthesize compounds with high target selectivity and biological activity. The pyrrolidine structure contributes to the stereochemistry of molecules and enhances three-dimensional coverage, which is vital for binding to enantioselective proteins . This makes it a valuable tool for designing new drugs with varied biological profiles.
Organometallic Chemistry
As an organozinc compound, 2-[(1-Pyrrolidino)methyl]phenylzinc iodide is used in organometallic chemistry for various cross-coupling reactions . These reactions are fundamental in constructing complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Advanced Organic Synthesis
This compound is utilized in advanced organic synthesis, particularly in reactions at the benzylic position . It can undergo free radical bromination and nucleophilic substitution, which are essential reactions for creating complex organic molecules with high precision and selectivity.
Medicinal Chemistry Applications
In medicinal chemistry, heterocyclic compounds like those derived from MFCD07698721 play a significant role. They are found in various drugs, dyes, and antioxidants . The ability to introduce heteroatomic fragments into drug molecules allows for the modification of physicochemical parameters to achieve optimal ADME/Tox results.
Industrial Applications
2-[(1-Pyrrolidino)methyl]phenylzinc iodide: is also used in industrial applications for the synthesis of complex organic compounds . Its high reactivity and selectivity make it an invaluable tool for large-scale chemical production processes.
Safety and Hazards
Propiedades
IUPAC Name |
iodozinc(1+);1-(phenylmethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N.HI.Zn/c1-2-6-11(7-3-1)10-12-8-4-5-9-12;;/h1-3,6H,4-5,8-10H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASYUTOIYYNQHA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=[C-]2.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B6333667.png)


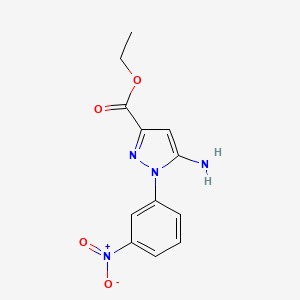
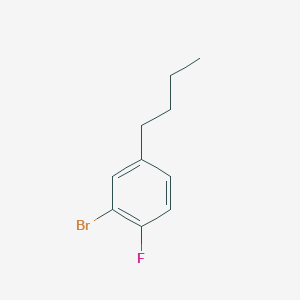
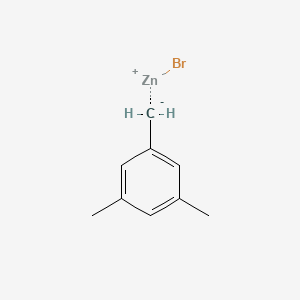
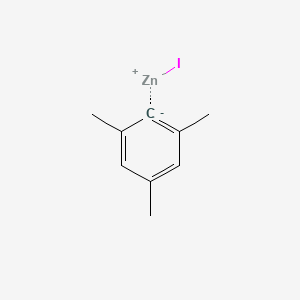
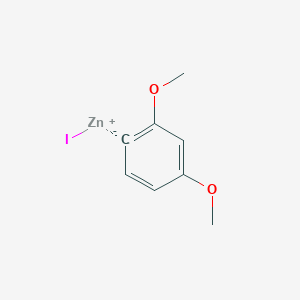
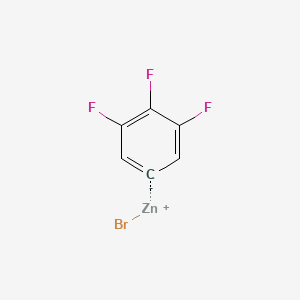

![4-[(1-Pyrrolidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333753.png)
![3-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333760.png)
![2-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333780.png)
